5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and the pyridazine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group could produce amines.
Scientific Research Applications
5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: Shares a similar core structure but with a benzene ring instead of a thiophene ring.
Uniqueness
5-methyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and pyridazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H24N4O2S2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
5-methyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C21H24N4O2S2/c1-15-10-12-25(13-11-15)20-8-7-19(22-23-20)17-4-3-5-18(14-17)24-29(26,27)21-9-6-16(2)28-21/h3-9,14-15,24H,10-13H2,1-2H3 |
InChI Key |
MHKXBPLAVQERAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)C |
Origin of Product |
United States |
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